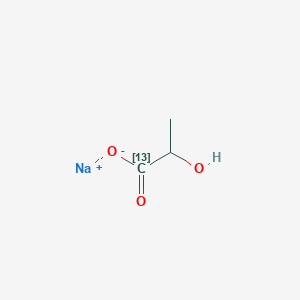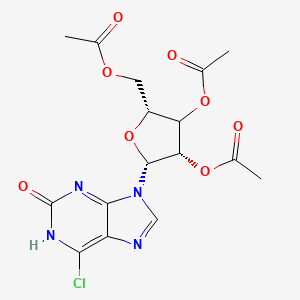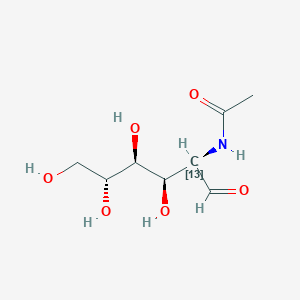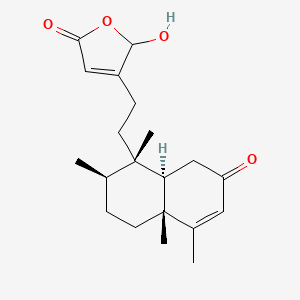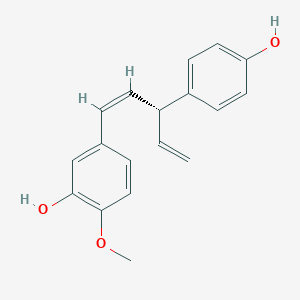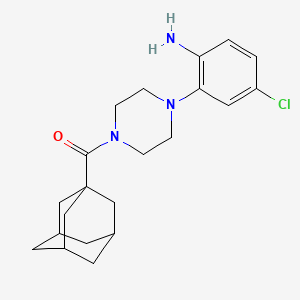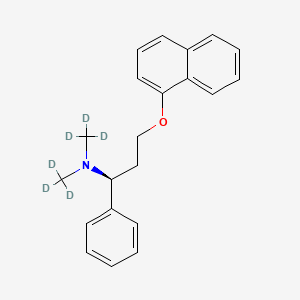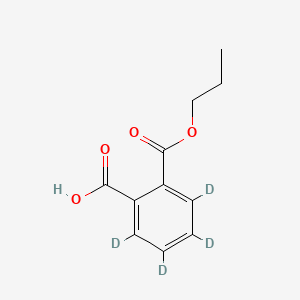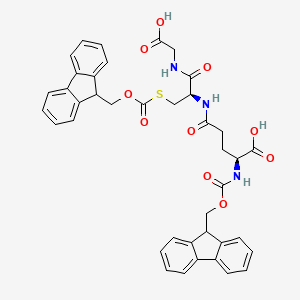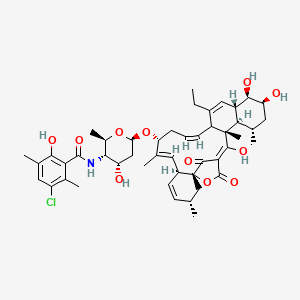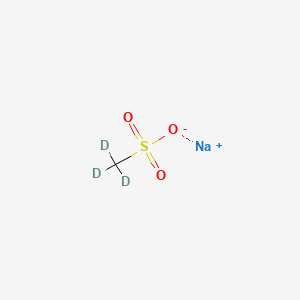
Sodium methanesulfonate-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methanesulfonate-D3 is a deuterated form of sodium methanesulfonate, where the hydrogen atoms in the methanesulfonate group are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its high purity and reliability in analytical and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate-D3 can be synthesized by reacting deuterated methanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of deuterated methanesulfonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanesulfonate group is converted to a sulfonate group.
Reduction: It can also be reduced to form methanesulfinic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed under basic conditions.
Major Products Formed:
Oxidation: Sodium sulfonate derivatives.
Reduction: Methanesulfinic acid derivatives.
Substitution: Various substituted methanesulfonate compounds.
Applications De Recherche Scientifique
Sodium methanesulfonate-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of sodium methanesulfonate-D3 involves its role as a stable isotope-labeled compound. In biochemical studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, facilitating the analysis of complex mixtures.
Comparaison Avec Des Composés Similaires
- Sodium methanesulfonate
- Sodium ethane sulfonate
- Sodium propanesulfonate
Comparison: Sodium methanesulfonate-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, sodium methanesulfonate, the deuterated version provides enhanced stability and distinct analytical signals. Other similar compounds, such as sodium ethane sulfonate and sodium propanesulfonate, lack the deuterium labeling and are used for different applications.
Propriétés
Formule moléculaire |
CH3NaO3S |
|---|---|
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
sodium;trideuteriomethanesulfonate |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3; |
Clé InChI |
KKVTYAVXTDIPAP-NIIDSAIPSA-M |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


